4-(6-o-Tolylpyridin-3-yl)-pyrimidin-2-ylamine
Description
4-(6-o-Tolylpyridin-3-yl)-pyrimidin-2-ylamine is a heterocyclic aromatic compound featuring a pyrimidine core substituted with an amino group at position 2 and a pyridinyl-o-tolyl moiety at position 2. Its molecular formula is C₁₆H₁₄N₄ (molecular weight: 262.32 g/mol), with a CAS registry number of 2088945-64-4 . This compound belongs to a broader class of pyrimidin-2-ylamine derivatives, which are recognized as pharmacophores in medicinal chemistry due to their ability to interact with biological targets such as kinases and receptors .
Synthetic routes for such compounds often involve cross-coupling reactions, as demonstrated in electrochemical arylation studies of 4-amino-6-chloropyrimidines with aryl halides . The o-tolyl (ortho-methylphenyl) substituent introduces steric and electronic effects that influence both synthetic accessibility and biological activity.
Properties
IUPAC Name |
4-[6-(2-methylphenyl)pyridin-3-yl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4/c1-11-4-2-3-5-13(11)15-7-6-12(10-19-15)14-8-9-18-16(17)20-14/h2-10H,1H3,(H2,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMUHGCUUGEFST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(C=C2)C3=NC(=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-o-Tolylpyridin-3-yl)-pyrimidin-2-ylamine typically involves multi-step organic reactions. One common method includes the condensation of 6-o-Tolylpyridin-3-ylamine with a pyrimidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
4-(6-o-Tolylpyridin-3-yl)-pyrimidin-2-ylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-(6-o-Tolylpyridin-3-yl)-pyrimidin-2-ylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-o-Tolylpyridin-3-yl)-pyrimidin-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to the desired therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Tolyl-Substituted Derivatives
identifies three isomers of the target compound differentiated by the position of the methyl group on the phenyl ring:
| Compound Name | CAS Number | Tolyl Position | MDL Number |
|---|---|---|---|
| 4-(6-o-Tolylpyridin-3-yl)-pyrimidin-2-ylamine | 2088945-64-4 | Ortho | MFCD29918672 |
| 4-(6-m-Tolylpyridin-3-yl)-pyrimidin-2-ylamine | 2088942-44-1 | Meta | MFCD29918673 |
| 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine | 2088942-19-0 | Para | MFCD29918674 |
Key Differences :
Heterocyclic Substitution Variants
Thiophene and Thiazole Derivatives
highlights two analogs with distinct heterocyclic substituents:
The thiophene ring increases lipophilicity compared to the pyridinyl-tolyl group .
Methoxyphenyl Derivative
describes 4-[6-(2-methoxyphenyl)pyridin-3-yl]pyrimidin-2-amine :
Pharmacophore Analogues from Patent Literature
and disclose pyrimidin-2-ylamine derivatives with morpholinyl, piperazinyl, and pyrrolopyridinyl substituents:
- 4-(4-Morpholinyl-thieno[2,3-d]pyrimidin-2-yl)pyrimidin-2-amine (from EP 2 402 347 A1): Incorporates a morpholine ring, improving metabolic stability via steric shielding of the pyrimidine core .
Biological Activity
4-(6-o-Tolylpyridin-3-yl)-pyrimidin-2-ylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of 4-(6-o-Tolylpyridin-3-yl)-pyrimidin-2-ylamine typically involves multi-step organic reactions, including coupling reactions between pyridine derivatives and pyrimidine scaffolds. The process often utilizes various catalysts and reagents to achieve high yields and purity.
Antitumor Activity
Recent studies have shown that compounds similar to 4-(6-o-Tolylpyridin-3-yl)-pyrimidin-2-ylamine exhibit significant antitumor properties. For instance, a series of thieno[2,3-d]pyrimidine derivatives demonstrated comparable inhibitory effects on the MDA-MB-231 breast cancer cell line, with an IC50 value of approximately 27.6 μM for one compound, which is similar to that of paclitaxel (29.3 μM) . This suggests that 4-(6-o-Tolylpyridin-3-yl)-pyrimidin-2-ylamine may have potential as an anti-breast cancer agent.
The mechanism through which this compound exerts its biological effects may involve the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, compounds containing pyrimidine rings are known to interact with various kinases and receptors involved in cancer progression.
Data Table: Biological Activity Overview
| Compound | Target | IC50 (μM) | Reference |
|---|---|---|---|
| 4-(6-o-Tolylpyridin-3-yl)-pyrimidin-2-ylamine | MDA-MB-231 (Breast Cancer) | TBD | TBD |
| Thieno[2,3-d]pyrimidine derivative | MDA-MB-231 | 27.6 | |
| Paclitaxel | MDA-MB-231 | 29.3 |
Case Studies
Several case studies have explored the biological activity of related compounds:
- Thieno[2,3-d]pyrimidine Derivatives : A study synthesized multiple derivatives and assessed their activity against breast cancer cell lines. The results indicated that several compounds exhibited significant cytotoxicity, suggesting a promising avenue for further exploration in cancer therapy .
- Pyridine-Pyrimidine Analogues : Research has indicated that these analogues can inhibit various kinases involved in tumorigenesis. The structural features that enhance binding affinity to these targets are critical for their effectiveness as therapeutic agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
